![molecular formula C14H18N2O B2650717 2-[methyl(prop-2-yn-1-yl)amino]-N-(1-phenylethyl)acetamide CAS No. 1808508-42-0](/img/structure/B2650717.png)
2-[methyl(prop-2-yn-1-yl)amino]-N-(1-phenylethyl)acetamide
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Description
“2-[methyl(prop-2-yn-1-yl)amino]-N-(1-phenylethyl)acetamide” is a complex organic compound. It contains an acetamide group, which is a functional group consisting of a carbonyl group (C=O) linked to nitrogen (N), and a propargyl group, which is a functional group with the formula HC≡C-CH2-. The compound also contains a phenylethyl group, which is a two-carbon-long chain attached to a phenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the acetamide group, propargyl group, and phenylethyl group would all contribute to the overall structure. The compound’s structure could be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its structure. The acetamide group could participate in reactions such as hydrolysis or condensation. The propargyl group, with its triple bond, could undergo reactions such as nucleophilic addition or cycloaddition .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. These could include properties such as solubility, melting point, boiling point, and reactivity .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[methyl(prop-2-ynyl)amino]-N-(1-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-4-10-16(3)11-14(17)15-12(2)13-8-6-5-7-9-13/h1,5-9,12H,10-11H2,2-3H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSZBLGFEOBWOQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CN(C)CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[methyl(prop-2-yn-1-yl)amino]-N-(1-phenylethyl)acetamide |
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